Cas no 1137-59-3 ([1,1'-Biphenyl]-4-ol,3,5-dichloro-)

[1,1'-Biphenyl]-4-ol,3,5-dichloro- is a versatile organic compound with significant applications in chemical synthesis. Characterized by its biphenyl backbone and chlorinated hydroxyl groups, this compound offers enhanced reactivity and selectivity in various reactions. Its unique structure facilitates the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals. The chlorinated substituents contribute to its stability and increased solubility, making it a valuable intermediate in organic synthesis.
[1,1'-Biphenyl]-4-ol,3,5-dichloro- structure
1137-59-3 structure
Product Name:[1,1'-Biphenyl]-4-ol,3,5-dichloro-
CAS No:1137-59-3
MF:C12H8Cl2O
MW:239.097321510315
CID:156244
PubChem ID:70820
Update Time:2025-06-20

[1,1'-Biphenyl]-4-ol,3,5-dichloro- Chemical and Physical Properties

Names and Identifiers

    • [1,1'-Biphenyl]-4-ol,3,5-dichloro-
    • 4-Hydroxy-3,5-dichlorobiphenyl
    • 2,6-dichloro-4-phenylphenol
    • NS00003243
    • 3,5-Dichloro-4-hydroxybiphenyl
    • 4-Biphenylol, 3,5-dichloro-
    • DTXSID90150528
    • 2,6-Dichloro-p-phenylphenol
    • SCHEMBL3564211
    • PD144579
    • 1137-59-3
    • [1,1'-Biphenyl]-4-ol, 3,5-dichloro-
    • 3,5-Dichloro[1,1'-biphenyl]-4-ol #
    • 3,5-Dichloro-(1,1'-biphenyl)-4-ol
    • CHEBI:34419
    • Q27116053
    • CHEMBL83669
    • (1,1'-Biphenyl)-4-ol, 3,5-dichloro-
    • 3,5-Dichloro-4-biphenylol
    • Inchi: 1S/C12H8Cl2O/c13-10-6-9(7-11(14)12(10)15)8-4-2-1-3-5-8/h1-7,15H
    • InChI Key: HHFXDKAXCKUSIV-UHFFFAOYSA-N
    • SMILES: ClC1C(=C(C=C(C=1)C1C=CC=CC=1)Cl)O

Computed Properties

  • Exact Mass: 237.99500
  • Monoisotopic Mass: 237.995
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 1
  • Complexity: 192
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 20.2A^2
  • Surface Charge: 0
  • Tautomer Count: 2
  • XLogP3: 4.4

Experimental Properties

  • Color/Form: Not determined
  • Density: 1.35
  • Boiling Point: 327.7°C at 760 mmHg
  • Flash Point: 130.8°C
  • Refractive Index: 1.624
  • PSA: 20.23000
  • LogP: 4.36600
  • Solubility: Not determined

[1,1'-Biphenyl]-4-ol,3,5-dichloro- Customs Data

  • HS CODE:2907199090
  • Customs Data:

    China Customs Code:

    2907199090

    Overview:

    2907199090 Other monophenols. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2907199090 other monophenols VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:5.5% General tariff:30.0%

[1,1'-Biphenyl]-4-ol,3,5-dichloro- Pricemore >>

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[1,1'-Biphenyl]-4-ol,3,5-dichloro- Related Literature

Additional information on [1,1'-Biphenyl]-4-ol,3,5-dichloro-

Introduction to [1,1'-Biphenyl]-4-ol,3,5-dichloro (CAS No. 1137-59-3)

[1,1'-Biphenyl]-4-ol,3,5-dichloro (CAS No. 1137-59-3) is a significant compound in the field of organic chemistry and pharmaceutical research. This compound, characterized by its biphenyl core structure with chloro substituents at the 3 and 5 positions and a hydroxyl group at the 4 position, has garnered attention due to its versatile applications in synthetic chemistry and potential pharmacological properties.

The molecular structure of [1,1'-Biphenyl]-4-ol,3,5-dichloro contributes to its unique chemical behavior and reactivity. The presence of chlorine atoms at the 3 and 5 positions enhances its electron-withdrawing effect, making it a valuable intermediate in the synthesis of more complex molecules. The hydroxyl group at the 4 position allows for further functionalization, enabling the creation of a wide range of derivatives with tailored properties.

In recent years, [1,1'-Biphenyl]-4-ol,3,5-dichloro has been explored in various research areas. One notable application is in the development of novel agrochemicals. The biphenyl core is a common motif in many pesticides and herbicides due to its stability and ability to interact with biological targets. Researchers have leveraged the structural features of [1,1'-Biphenyl]-4-ol,3,5-dichloro to design compounds that exhibit enhanced efficacy against pests while maintaining environmental safety.

Furthermore, this compound has shown promise in the field of medicinal chemistry. The combination of chloro and hydroxyl substituents provides a rich framework for further chemical modifications, which can be exploited to develop new therapeutic agents. For instance, studies have demonstrated its utility as a precursor in the synthesis of molecules with potential antimicrobial and anti-inflammatory properties. The precise arrangement of functional groups on the biphenyl ring allows for selective interactions with biological targets, making it a valuable scaffold for drug discovery.

The synthesis of [1,1'-Biphenyl]-4-ol,3,5-dichloro involves multi-step organic reactions that highlight the compound's synthetic utility. Traditional methods often involve chlorination and hydroxylation steps on a biphenyl precursor. However, recent advancements in catalytic processes have enabled more efficient and sustainable routes to this compound. These innovations not only improve yield but also reduce waste, aligning with the growing emphasis on green chemistry principles.

Recent research has also focused on the computational modeling of [1,1'-Biphenyl]-4-ol,3,5-dichloro to better understand its electronic properties and reactivity. Computational studies have provided insights into how the chlorine atoms influence the electronic distribution across the molecule and how this affects its interactions with other chemical entities. Such knowledge is crucial for designing new derivatives with specific functionalities and for optimizing synthetic pathways.

The compound's stability under various conditions makes it a reliable choice for industrial applications as well. Its resistance to degradation under thermal and photochemical stress ensures that it can be stored and transported safely over long periods without significant loss of quality. This stability is particularly important in pharmaceutical manufacturing where consistency is paramount.

In conclusion, [1,1'-Biphenyl]-4-ol,3,5-dichloro (CAS No. 1137-59-3) is a versatile compound with broad applications in synthetic chemistry and pharmaceutical research. Its unique structural features make it a valuable intermediate for developing agrochemicals and medicinal agents. The ongoing research into its synthesis and applications continues to uncover new possibilities for this remarkable molecule.

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